molecular formula C9H17ClO2S B14371699 2-(2-Chloroethylsulfanyl)ethyl 3-methylbutanoate CAS No. 90948-75-7

2-(2-Chloroethylsulfanyl)ethyl 3-methylbutanoate

Cat. No.: B14371699
CAS No.: 90948-75-7
M. Wt: 224.75 g/mol
InChI Key: BDPRADXVRDAZQZ-UHFFFAOYSA-N
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Description

2-(2-Chloroethylsulfanyl)ethyl 3-methylbutanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a chloroethylsulfanyl group attached to an ethyl chain, which is further connected to a 3-methylbutanoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethylsulfanyl)ethyl 3-methylbutanoate typically involves the esterification of 3-methylbutanoic acid with 2-(2-chloroethylsulfanyl)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethylsulfanyl)ethyl 3-methylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH₃), and thiols (R-SH).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products can include 2-(2-hydroxyethylsulfanyl)ethyl 3-methylbutanoate, 2-(2-aminoethylsulfanyl)ethyl 3-methylbutanoate, or 2-(2-thioethylsulfanyl)ethyl 3-methylbutanoate.

    Hydrolysis: The major products are 3-methylbutanoic acid and 2-(2-chloroethylsulfanyl)ethanol.

    Oxidation: Products can include sulfoxides or sulfones of the original compound.

Scientific Research Applications

2-(2-Chloroethylsulfanyl)ethyl 3-methylbutanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloroethylsulfanyl)ethyl 3-methylbutanoate involves its interaction with various molecular targets:

    Nucleophilic Attack: The chloro group can be targeted by nucleophiles, leading to substitution reactions.

    Ester Hydrolysis: The ester bond can be cleaved by esterases, releasing the corresponding acid and alcohol.

    Oxidation: The sulfanyl group can undergo oxidation, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-methylbutanoate: Similar ester structure but lacks the chloroethylsulfanyl group.

    2-(2-Chloroethylsulfanyl)ethanol: Contains the chloroethylsulfanyl group but lacks the ester functionality.

    3-Methylbutanoic Acid: The acid component of the ester without the ethyl and chloroethylsulfanyl groups.

Uniqueness

2-(2-Chloroethylsulfanyl)ethyl 3-methylbutanoate is unique due to the presence of both the chloroethylsulfanyl group and the ester functionality. This combination allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.

Properties

CAS No.

90948-75-7

Molecular Formula

C9H17ClO2S

Molecular Weight

224.75 g/mol

IUPAC Name

2-(2-chloroethylsulfanyl)ethyl 3-methylbutanoate

InChI

InChI=1S/C9H17ClO2S/c1-8(2)7-9(11)12-4-6-13-5-3-10/h8H,3-7H2,1-2H3

InChI Key

BDPRADXVRDAZQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)OCCSCCCl

Origin of Product

United States

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